molecular formula C14H8FNO2 B1425074 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1183926-58-0

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1425074
CAS No.: 1183926-58-0
M. Wt: 241.22 g/mol
InChI Key: YQWQJXPYAWCOFJ-UHFFFAOYSA-N
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Description

3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to the biphenyl structure, along with a carboxylic acid group (-COOH). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

While the specific mechanism of action for “3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” is not available, similar compounds have been found to inhibit a step in de novo pyrimidine biosynthesis, resulting in the depletion of critical precursors for RNA and DNA synthesis .

Safety and Hazards

The safety information for “3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate personal protective equipment and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:

    Electrophilic Aromatic Substitution:

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-fluorobenzoic acid: Similar in structure but lacks the biphenyl moiety.

    4-Cyano-3-fluorobenzoic acid: Another similar compound with a different arrangement of functional groups.

Uniqueness

3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both the biphenyl structure and the specific arrangement of the cyano, fluoro, and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

5-(3-cyanophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQJXPYAWCOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681137
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183926-58-0
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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